7-Methoxy-2-(3-nitrophenyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

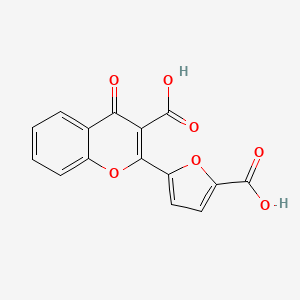

7-Methoxy-2-(3-nitrophenyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a chromen-4-one core with a methoxy group at the seventh position and a nitrophenyl group at the second position.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 7-Methoxy-2-(3-Nitrophenyl)chromen-4-on umfasst typischerweise die Kondensation geeigneter Ausgangsmaterialien unter bestimmten Reaktionsbedingungen. Eine gängige Methode ist die Reaktion von 7-Methoxy-4-Chromanon mit 3-Nitrobenzaldehyd in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 7-Methoxy-2-(3-Nitrophenyl)chromen-4-on kann ähnliche Syntheserouten, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert werden, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation oder Chromatographie kann ebenfalls eingesetzt werden, um die Effizienz des Produktionsprozesses zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Methoxy-2-(3-Nitrophenyl)chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid können verwendet werden.

Substitution: Nucleophile wie Thiole oder Amine können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Bildung von 7-Methoxy-2-(3-Aminophenyl)chromen-4-on.

Substitution: Bildung verschiedener substituierter Chromen-4-on-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-(3-Nitrophenyl)chromen-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.

Industrie: Verwendung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methoxy-2-(3-Nitrophenyl)chromen-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Hemmung von Enzymen: Bindung an und Hemmung der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.

Modulation von Rezeptoren: Interaktion mit zellulären Rezeptoren, um Signaltransduktionswege zu verändern.

Induktion von Apoptose: Auslösung von programmiertem Zelltod in Krebszellen durch Aktivierung von Apoptosewegen.

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-(3-nitrophenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-on

- 7-Ethoxy-4-(3-nitrophenyl)-2H-chromen-2-on

- 7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-on

Einzigartigkeit

7-Methoxy-2-(3-Nitrophenyl)chromen-4-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Methoxy- als auch von Nitrophenylgruppen trägt zu seiner Reaktivität und seinen potenziellen therapeutischen Anwendungen bei und unterscheidet es von anderen Chromen-4-on-Derivaten.

Eigenschaften

CAS-Nummer |

744203-16-5 |

|---|---|

Molekularformel |

C16H11NO5 |

Molekulargewicht |

297.26 g/mol |

IUPAC-Name |

7-methoxy-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(18)9-15(22-16(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |

InChI-Schlüssel |

UCVJFEDQWUIDKK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)

![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)

![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)